N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-[(4-FLUOROPHENYL)SULFANYL]ACETAMIDE HYDROCHLORIDE
Description
N-(1,3-Benzothiazol-2-yl)-N-[3-(Dimethylamino)propyl]-2-[(4-Fluorophenyl)Sulfanyl]Acetamide Hydrochloride is a structurally complex small molecule featuring a benzothiazole core, a dimethylaminopropyl chain, and a 4-fluorophenyl sulfanyl acetamide moiety. This compound’s design integrates pharmacophores associated with diverse biological activities, including kinase inhibition, antimicrobial action, and neuroprotective effects . The benzothiazole ring is a common scaffold in medicinal chemistry due to its ability to interact with biological targets via π-π stacking and hydrogen bonding. The dimethylaminopropyl group enhances solubility and membrane permeability, while the 4-fluorophenyl sulfanyl substituent may modulate electronic and steric properties, influencing target binding affinity.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)sulfanylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS2.ClH/c1-23(2)12-5-13-24(20-22-17-6-3-4-7-18(17)27-20)19(25)14-26-16-10-8-15(21)9-11-16;/h3-4,6-11H,5,12-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDKZSWWUUMBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)CSC3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
The compound’s structural analogs and functional competitors can be categorized based on shared pharmacophores or therapeutic targets. Below is a comparative analysis using data from synthetic and pharmacological studies (Table 1).
Table 1: Comparative Analysis of Key Analogous Compounds
Key Findings:
Structural Differentiation: Unlike hydroxamic acid derivatives (e.g., Compounds 5, 6, 11), the target compound lacks a hydroxamate group but incorporates a benzothiazole ring and sulfanyl acetamide. The 4-fluorophenyl sulfanyl group distinguishes it from chlorophenyl analogs (e.g., Compound 6), which may alter lipophilicity and target selectivity. Fluorine’s electron-withdrawing effects could enhance binding to enzymes with aromatic pockets.
Functional Comparisons: Antioxidant Activity: Hydroxamic acid analogs (Compounds 5–11) exhibit strong radical scavenging (e.g., DPPH IC₅₀ values ranging from 12–45 μM) due to their metal-chelating and hydrogen-donating capacities . The target compound’s sulfanyl group may confer moderate antioxidant activity but is less potent than hydroxamates. Kinase Inhibition Potential: Benzothiazole derivatives are known inhibitors of kinases like JAK2 and EGFR. The dimethylaminopropyl chain in the target compound may enhance cellular uptake compared to simpler benzothiazoles lacking such substituents.
Pharmacokinetic Considerations: The dimethylaminopropyl group likely improves solubility and blood-brain barrier penetration relative to benzhydrylamide (Compound 5) or phenylalanine-based analogs. The hydrochloride salt form ensures stability and bioavailability, a feature absent in neutral hydroxamic acids (e.g., Compound 6).
Q & A
Q. What role does the benzothiazole moiety play in target selectivity?
- Methodological Answer: Fragment-based drug design (FBDD) identifies benzothiazole’s binding contributions. Competitive binding assays with truncated analogs (e.g., lacking the benzothiazole ring) quantify its role in target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
